
Didodecyl (4-methyl-1,3-phenylene)biscarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Didodecyl (4-methyl-1,3-phenylene)biscarbamate is a chemical compound known for its unique structure and properties. It is used in various scientific and industrial applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Didodecyl (4-methyl-1,3-phenylene)biscarbamate involves the reaction of 4-methyl-1,3-phenylenediamine with dodecyl isocyanate. The reaction typically occurs in the presence of a catalyst such as pyridinium p-toluenesulfonate to facilitate the formation of the biscarbamate linkage .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions under controlled temperature and pressure conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Didodecyl (4-methyl-1,3-phenylene)biscarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the biscarbamate into its amine derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
Didodecyl (4-methyl-1,3-phenylene)biscarbamate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of Didodecyl (4-methyl-1,3-phenylene)biscarbamate involves its ability to form stable carbamate linkages with various substrates. This property allows it to act as a crosslinking agent, enhancing the mechanical strength and stability of polymer networks. The molecular targets and pathways involved include the formation of covalent bonds with hydroxyl and amine groups on the substrates .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(4-vinyloxybutyl) (4-methyl-1,3-phenylene)biscarbamate: Used as a crosslinking agent in polymer networks.
N,N’-(4-methyl-1,3-phenylene)bis(3-pyridyl carbamate): Employed in the synthesis of hydrolytically degradable hydrogels.
Uniqueness
Didodecyl (4-methyl-1,3-phenylene)biscarbamate is unique due to its long alkyl chains, which provide enhanced hydrophobicity and chemical resistance compared to other similar compounds. This property makes it particularly suitable for applications requiring high stability and durability .
Propriétés
Numéro CAS |
37717-48-9 |
|---|---|
Formule moléculaire |
C33H58N2O4 |
Poids moléculaire |
546.8 g/mol |
Nom IUPAC |
dodecyl N-[3-(dodecoxycarbonylamino)-4-methylphenyl]carbamate |
InChI |
InChI=1S/C33H58N2O4/c1-4-6-8-10-12-14-16-18-20-22-26-38-32(36)34-30-25-24-29(3)31(28-30)35-33(37)39-27-23-21-19-17-15-13-11-9-7-5-2/h24-25,28H,4-23,26-27H2,1-3H3,(H,34,36)(H,35,37) |
Clé InChI |
DUASUADUGOFBHH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC(=O)NC1=CC(=C(C=C1)C)NC(=O)OCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4,6,8-Tetraazabicyclo[3.3.1]nonane-3,7-dione, 9,9-dimethyl-](/img/structure/B14677751.png)
![1-methylsulfanyl-3-[(Z)-2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B14677759.png)
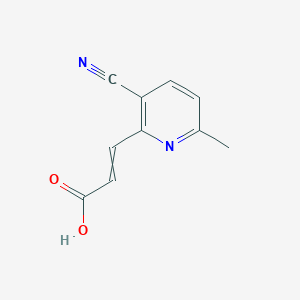

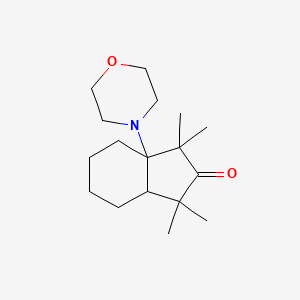
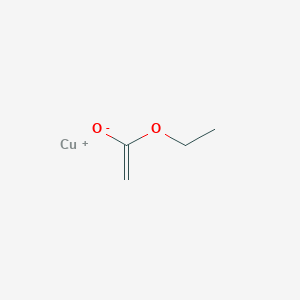
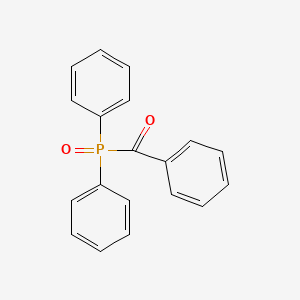
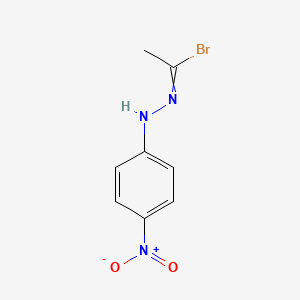
![7-Butyl-4,6-dimethyl-1,4-dihydro-9H-imidazo[1,2-a]purin-9-one](/img/structure/B14677838.png)

![1-Methyl-4-[(phenylsulfanyl)methanesulfonyl]benzene](/img/structure/B14677852.png)
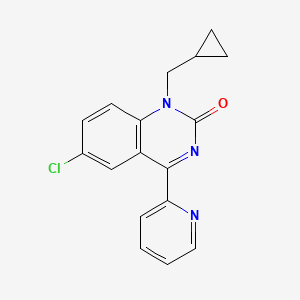
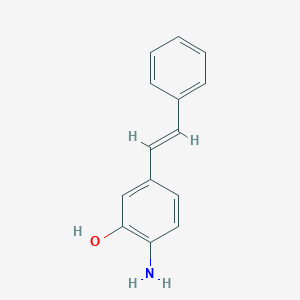
![4-[Acetyl(nitroso)amino]phenyl acetate](/img/structure/B14677866.png)
